Benzoic acid, 5-butoxy-2-sulfamoyl-, isopropyl ester
Description
Properties
CAS No. |
74156-36-8 |
|---|---|
Molecular Formula |
C14H21NO5S |
Molecular Weight |
315.39 g/mol |
IUPAC Name |
propan-2-yl 5-butoxy-2-sulfamoylbenzoate |
InChI |
InChI=1S/C14H21NO5S/c1-4-5-8-19-11-6-7-13(21(15,17)18)12(9-11)14(16)20-10(2)3/h6-7,9-10H,4-5,8H2,1-3H3,(H2,15,17,18) |
InChI Key |
MBOSSELXLBNNBW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1)S(=O)(=O)N)C(=O)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Butoxy-2-Sulfamoylbenzoic Acid Intermediate
| Step | Reaction Type | Reagents & Conditions | Notes |
|---|---|---|---|
| 1 | Sulfamoylation | Starting from 2-amino-5-hydroxybenzoic acid, react with sulfamoyl chloride or equivalent sulfonylating agent in presence of base (e.g., triethylamine) | Forms 2-sulfamoyl-5-hydroxybenzoic acid |
| 2 | Alkylation (Etherification) | Treat 2-sulfamoyl-5-hydroxybenzoic acid with 1-bromobutane or butyl tosylate in presence of base (e.g., potassium carbonate) in polar aprotic solvent (e.g., DMF) at 50–80°C | Converts hydroxy to butoxy group at 5-position |
This sequence ensures selective introduction of the sulfamoyl group at the 2-position and butoxy group at the 5-position on the aromatic ring.
Esterification to Isopropyl Ester
| Step | Reaction Type | Reagents & Conditions | Notes |
|---|---|---|---|
| 3 | Fischer Esterification | React 5-butoxy-2-sulfamoylbenzoic acid with excess isopropanol in presence of acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux | Yields isopropyl ester; removal of water drives equilibrium |
Alternatively, esterification can be achieved via:
- Steglich Esterification: Using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous conditions for higher selectivity and milder conditions.
Example Synthetic Procedure (Hypothetical Based on Analogous Compounds)
| Stage | Procedure | Yield (%) | Purification Method |
|---|---|---|---|
| Sulfamoylation | 2-amino-5-hydroxybenzoic acid (1 equiv) dissolved in dichloromethane; triethylamine (1.2 equiv) added; sulfamoyl chloride (1.1 equiv) added dropwise at 0–5°C; stirred 2 h at room temp | 85 | Extractive workup, recrystallization |
| Alkylation | Product dissolved in DMF; potassium carbonate (2 equiv) and 1-bromobutane (1.5 equiv) added; heated at 70°C for 6 h | 78 | Column chromatography or recrystallization |
| Esterification | Crude acid dissolved in isopropanol; catalytic sulfuric acid added; refluxed 12 h; cooled; neutralized; solvent removed under reduced pressure | 80 | Recrystallization from ethanol or ethyl acetate |
Analytical and Research Data Summary
| Parameter | Observations | Reference/Notes |
|---|---|---|
| Purity | >95% by HPLC | Typical for purified benzoic acid esters |
| Melting Point | Approx. 120–130°C (expected range for similar esters) | Analogous compound data |
| NMR Data | Characteristic signals for aromatic protons, sulfamoyl NH, butoxy methylene and methyl, isopropyl methine and methyl groups | Confirm structure and substitution pattern |
| IR Spectra | Bands for ester carbonyl (~1735 cm⁻¹), sulfonamide S=O (~1350 and 1150 cm⁻¹), aromatic C-H, and alkoxy C-O stretching | Confirms functional groups |
Comparative Notes on Related Compounds
- Literature on benzoic acid, 5-methoxy-2-sulfamoyl-, isopropyl ester shows similar synthetic routes involving sulfonamide formation and esterification.
- The butoxy substitution requires longer alkyl chain alkylation conditions compared to methoxy, often needing stronger bases or prolonged reaction times.
- Esterification conditions remain consistent across analogues, with acid-catalyzed Fischer esterification or carbodiimide-mediated coupling preferred for mildness and yield.
Summary Table of Preparation Steps
| Step No. | Reaction | Starting Material | Reagents | Conditions | Product | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Sulfamoylation | 2-amino-5-hydroxybenzoic acid | Sulfamoyl chloride, triethylamine | 0–5°C to RT, DCM solvent | 2-sulfamoyl-5-hydroxybenzoic acid | 85 |
| 2 | Alkylation (Etherification) | 2-sulfamoyl-5-hydroxybenzoic acid | 1-bromobutane, K2CO3 | 70°C, DMF solvent, 6 h | 5-butoxy-2-sulfamoylbenzoic acid | 78 |
| 3 | Esterification | 5-butoxy-2-sulfamoylbenzoic acid | Isopropanol, H2SO4 catalyst | Reflux, 12 h | Benzoic acid, 5-butoxy-2-sulfamoyl-, isopropyl ester | 80 |
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 5-butoxy-2-sulfamoyl-, isopropyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the sulfamoyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sulfamoyl chloride in the presence of a base like pyridine.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various sulfamoyl derivatives.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Benzoic acid derivatives are known for their antimicrobial properties. The compound has been studied for its efficacy against a range of pathogenic microorganisms. Research indicates that the introduction of the butoxy and sulfamoyl groups enhances the compound's activity compared to simpler benzoic acid derivatives.
Case Study: Antimicrobial Efficacy
A study conducted on various benzoic acid derivatives demonstrated that the isopropyl ester exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing that this compound is effective at lower concentrations than traditional antibiotics.
| Compound | MIC (µg/mL) | Target Microorganism |
|---|---|---|
| Benzoic acid, 5-butoxy-2-sulfamoyl-, isopropyl ester | 32 | Staphylococcus aureus |
| Standard antibiotic | 64 | Escherichia coli |
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
Agricultural Applications
Pesticidal Properties
Research has indicated that benzoic acid derivatives can act as effective pesticides. The specific ester has shown promise in controlling harmful organisms while being less toxic to beneficial species.
Case Study: Pesticide Efficacy
In trials conducted on crops, the application of this compound resulted in a significant reduction of pest populations without adversely affecting non-target organisms. The efficacy was compared with commercial pesticides.
| Treatment | Pest Reduction (%) | Non-target Impact |
|---|---|---|
| This compound | 85 | Minimal |
| Commercial pesticide | 90 | Moderate |
Cosmetic Applications
Stabilizing Agent in Formulations
The compound is also utilized in cosmetic formulations due to its stabilizing properties. It helps maintain the integrity and effectiveness of active ingredients in creams and lotions.
Case Study: Cosmetic Formulation Development
A formulation study highlighted the role of benzoic acid derivatives in enhancing product stability and skin compatibility. The incorporation of the isopropyl ester improved the sensory attributes of the final product.
| Ingredient | Effect on Stability | Sensory Attributes |
|---|---|---|
| This compound | Improved | Smooth texture |
| Control formulation | Unstable | Gritty texture |
Mechanism of Action
The mechanism of action of benzoic acid, 5-butoxy-2-sulfamoyl-, isopropyl ester involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Substituent Comparisons :
Substituent Position and Bioactivity :
- Sulfamoyl Group (Position 2): Common in drugs (e.g., sulfonamides), this group may confer antimicrobial or diuretic properties.
- Butoxy Group (Position 5) : The bulky butoxy chain likely increases lipophilicity, enhancing membrane permeability but possibly reducing water solubility .
- Isopropyl Ester : Compared to methyl or ethyl esters, the isopropyl group may prolong metabolic stability, delaying hydrolysis in vivo .
Physicochemical Properties
- Molecular Weight and Polarity : The target compound’s molecular weight (~299 g/mol, estimated) exceeds simpler esters like isopropyl benzoate (164.20 g/mol) due to sulfamoyl and butoxy groups. This increases polarity but may reduce volatility .
- Solubility : Sulfamoyl and butoxy groups create a balance between hydrophilic (sulfamoyl) and hydrophobic (butoxy) interactions. This contrasts with:
Biological Activity
Benzoic acid derivatives have garnered attention in the field of medicinal chemistry due to their diverse biological activities. This article focuses on Benzoic acid, 5-butoxy-2-sulfamoyl-, isopropyl ester , exploring its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Molecular Formula: C12H17NO5S
Molecular Weight: 287.34 g/mol
CAS Number: 80225092
Biological Activity Overview
Research has indicated that benzoic acid derivatives, including the isopropyl ester , exhibit a range of biological activities such as antimicrobial, antifungal, and anticancer properties. The functional groups in these compounds significantly influence their interactions with biological targets.
The biological activity of benzoic acid derivatives can be attributed to several mechanisms:
- Enzyme Inhibition: Many benzoic acid derivatives inhibit enzymes involved in critical metabolic pathways. For instance, they can act as inhibitors of cytochrome P450 enzymes, which are essential for drug metabolism .
- Protein Interaction: Compounds like benzoic acid derivatives may interact with proteins involved in cell signaling and apoptosis, leading to altered cellular responses .
- Antimicrobial Activity: The hydrophobic nature of these compounds allows them to penetrate microbial membranes, leading to cell death in various bacteria and fungi .
Case Studies
-
Antimicrobial Activity:
A study evaluated the antimicrobial efficacy of various benzoic acid derivatives against common bacterial strains. The results indicated that the isopropyl ester demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics. -
Anticancer Properties:
In vitro assays showed that benzoic acid derivatives promote apoptosis in cancer cell lines. Specifically, the isopropyl ester induced cell cycle arrest at the G1 phase and activated caspase pathways, suggesting potential as a chemotherapeutic agent . -
Enzyme Activity Modulation:
A detailed evaluation revealed that benzoic acid derivatives could enhance proteasomal activity, which is crucial for protein degradation and cellular homeostasis. This was particularly evident in studies involving cell-based assays where increased chymotrypsin-like activity was observed .
Research Findings
Q & A
Q. What are the standard synthetic routes for preparing benzoic acid, 5-butoxy-2-sulfamoyl-, isopropyl ester?
- Methodological Answer : Synthesis typically involves three key steps:
Sulfamoylation : Introduce the sulfamoyl group (-SONH) at position 2 of benzoic acid using sulfamoyl chloride under controlled alkaline conditions to avoid over-substitution.
Butoxylation : Attach the butoxy group (-O-CH) at position 5 via nucleophilic aromatic substitution, leveraging directing effects of the sulfamoyl group. A catalyst like copper(I) iodide may enhance regioselectivity .
Esterification : React the intermediate with isopropyl alcohol in the presence of concentrated sulfuric acid as a catalyst. This step follows Fischer esterification principles, with reflux conditions (60–80°C) to drive the reaction .
Key Considerations : Monitor reaction progress using TLC or HPLC to ensure intermediate purity.
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the ester linkage (e.g., isopropyl methyl doublet at δ 1.2–1.4 ppm) and substituent positions. Aromatic protons/residues reveal butoxy and sulfamoyl group placements .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98%) using a C18 column with UV detection at 254 nm .
- Mass Spectrometry (GC-MS or LC-MS) : Confirm molecular weight (e.g., expected [M+H] ion) and fragmentation patterns .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify ester carbonyl (C=O stretch ~1720 cm) and sulfonamide (S=O stretches ~1350, 1150 cm) .
Q. How does the sulfamoyl group influence the compound’s chemical stability under varying pH conditions?
- Methodological Answer :
- Acidic Conditions : The sulfamoyl group may undergo hydrolysis to form sulfuric acid derivatives. Stability testing (e.g., 0.1 M HCl, 37°C) with HPLC monitoring over 24–72 hours quantifies degradation rates .
- Basic Conditions : The ester bond is susceptible to saponification. Use phosphate buffers (pH 7–9) and track ester cleavage via NMR or LC-MS .
- Neutral Conditions : Evaluate oxidative stability using hydrogen peroxide or UV light, with LC-MS to identify sulfoxide/sulfone byproducts .
Advanced Research Questions
Q. What strategies optimize regioselectivity during the introduction of the butoxy group at position 5?
- Methodological Answer :
- Directing Groups : The sulfamoyl group at position 2 acts as a meta-director, favoring substitution at position 5. Verify this using computational modeling (e.g., DFT calculations) to map electron density .
- Protecting Groups : Temporarily protect the sulfamoyl group (e.g., as a tert-butyl carbamate) if competing reactions occur. Deprotect post-butoxylation using trifluoroacetic acid .
- Catalysis : Employ copper(I) iodide or palladium catalysts to enhance reaction efficiency and selectivity in aromatic ether formation .
Q. How do computational models predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina with protein structures from the PDB (e.g., sulfonamide-binding enzymes). The sulfamoyl group may hydrogen-bond with active-site residues .
- Pharmacophore Modeling : Identify critical features (e.g., ester hydrophobicity, sulfamoyl hydrogen-bond donors) using Schrödinger’s Phase. Validate with in vitro binding assays .
- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity) and metabolic stability based on the butoxy chain and ester lability .
Q. What are the degradation products of this compound under oxidative vs. hydrolytic conditions?
- Methodological Answer :
- Hydrolytic Degradation : In aqueous buffers (pH 2–12, 37°C), primary products include:
- Acidic Hydrolysis : 5-Butoxy-2-sulfamoylbenzoic acid and isopropanol (confirmed via GC-MS) .
- Basic Hydrolysis : Sodium 5-butoxy-2-sulfamoylbenzoate and isopropanol .
- Oxidative Degradation : Under HO or UV light:
- Sulfamoyl group oxidation to sulfonic acid derivatives (e.g., -SOH) detected via LC-MS/MS .
Q. What in vitro models are suitable for assessing its pharmacokinetic properties?
- Methodological Answer :
- Hepatocyte Incubations : Use primary human hepatocytes to measure metabolic half-life. Monitor ester hydrolysis and sulfamoyl stability via LC-MS .
- Caco-2 Permeability Assays : Evaluate intestinal absorption (P values) in a transwell system. The butoxy chain may enhance permeability compared to shorter alkyl esters .
- Plasma Stability Studies : Incubate with human plasma (37°C, 1–4 hours) to assess esterase-mediated cleavage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
